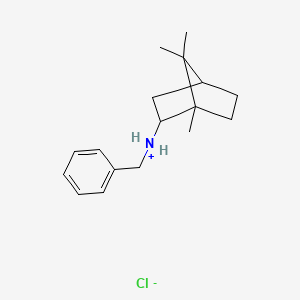
Carbamic acid, dimethyl-, vinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, dimethyl-, vinyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of a vinyl group attached to the ester functionality, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, dimethyl-, vinyl ester can be synthesized through several methods. One common approach involves the reaction of dimethylcarbamoyl chloride with vinyl alcohol under basic conditions. The reaction typically proceeds at room temperature and yields the desired ester product.
Another method involves the transesterification of dimethylcarbamate with vinyl acetate in the presence of a catalyst such as sodium methoxide. This reaction is carried out under reflux conditions and results in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, dimethylcarbamoyl chloride and vinyl alcohol, are fed into the reactor along with a base such as sodium hydroxide. The reaction mixture is then heated to promote the formation of the ester product, which is subsequently purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, dimethyl-, vinyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved, resulting in the formation of dimethylcarbamic acid and vinyl alcohol.
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form corresponding carbamates or urethanes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, alcohols, and appropriate catalysts.
Major Products Formed
Hydrolysis: Dimethylcarbamic acid, vinyl alcohol.
Oxidation: Aldehydes, carboxylic acids.
Substitution: Carbamates, urethanes.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, dimethyl-, vinyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of carbamic acid, dimethyl-, vinyl ester involves the formation of covalent bonds with nucleophilic sites on target molecules. The ester group can undergo hydrolysis to release dimethylcarbamic acid, which can then interact with biological targets such as enzymes or receptors. The vinyl group can also participate in addition reactions, further modifying the target molecules.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, dimethyl-, vinyl ester can be compared with other carbamate esters such as:
Ethyl carbamate: Similar in structure but lacks the vinyl group, resulting in different reactivity and applications.
Methyl carbamate: Another simple carbamate ester with distinct chemical properties due to the absence of the vinyl group.
Phenyl carbamate: Contains an aromatic ring, which imparts different physical and chemical characteristics compared to the vinyl ester.
The presence of the vinyl group in this compound makes it unique, as it provides additional reactivity and potential for various chemical transformations.
Eigenschaften
CAS-Nummer |
57933-88-7 |
|---|---|
Molekularformel |
C5H9NO2 |
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
ethenyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H9NO2/c1-4-8-5(7)6(2)3/h4H,1H2,2-3H3 |
InChI-Schlüssel |
ALLOWGSQGHGDPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


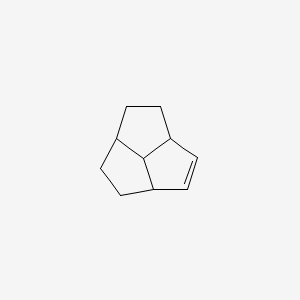
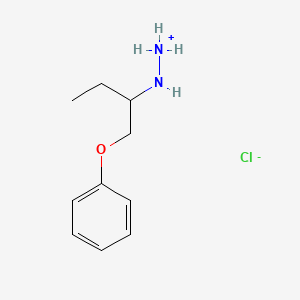
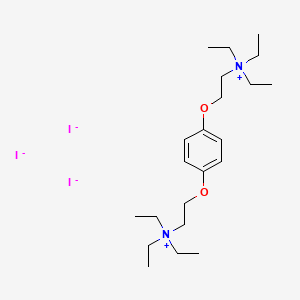
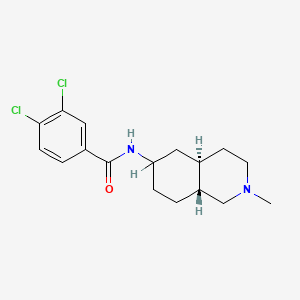
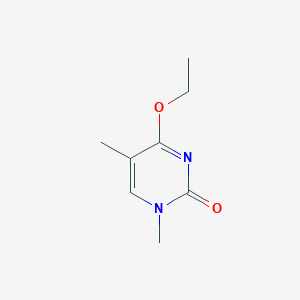
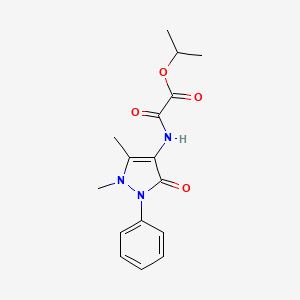

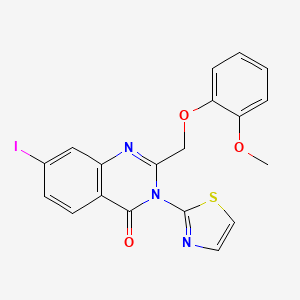
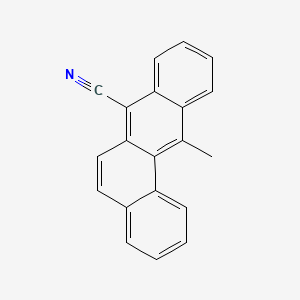
![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
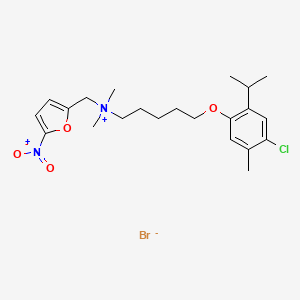
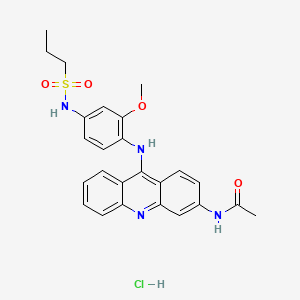
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
